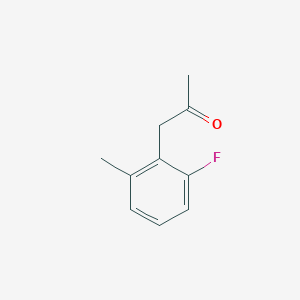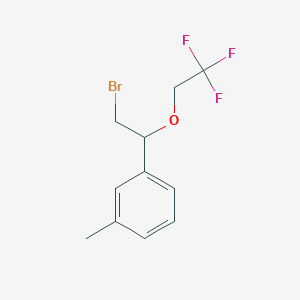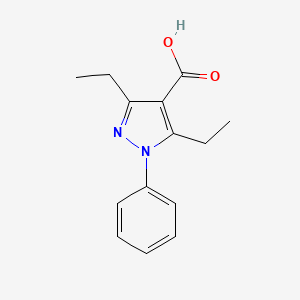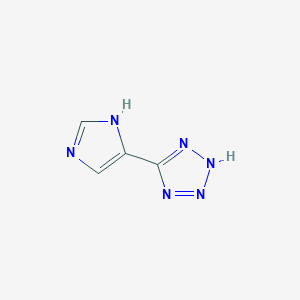
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an imidazole and a tetrazole ring These structures are known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The imidazole and tetrazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings.
科学的研究の応用
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Tetrazole: A compound with a single tetrazole ring, used in various chemical and pharmaceutical applications.
Histidine: An amino acid containing an imidazole ring, important in biochemistry and nutrition.
Uniqueness
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both imidazole and tetrazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various fields.
特性
分子式 |
C4H4N6 |
|---|---|
分子量 |
136.12 g/mol |
IUPAC名 |
5-(1H-imidazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C4H4N6/c1-3(6-2-5-1)4-7-9-10-8-4/h1-2H,(H,5,6)(H,7,8,9,10) |
InChIキー |
MHGIJJIHJLOHTQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

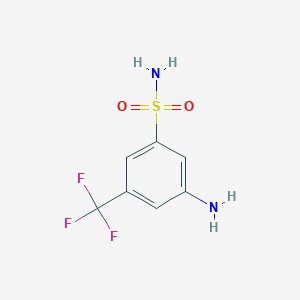


![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
